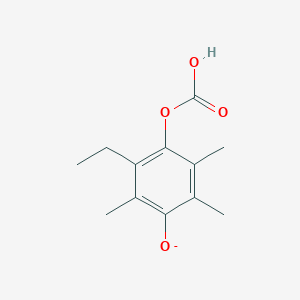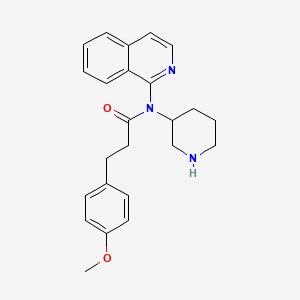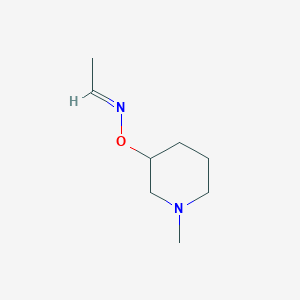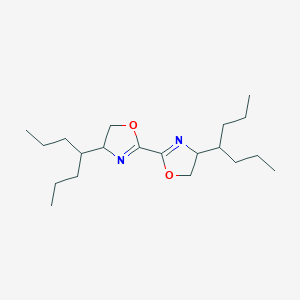
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate is an organic compound characterized by its unique structure, which includes a carboxyoxy group, an ethyl group, and three methyl groups attached to a phenolate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate typically involves the esterification of 3-ethyl-2,5,6-trimethylphenol with a carboxylic acid derivative. One common method is the reaction of 3-ethyl-2,5,6-trimethylphenol with an acyl chloride in the presence of a base, such as pyridine, to form the ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenolate ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated phenolates.
Applications De Recherche Scientifique
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenol
- 3-Ethyl-2,5,6-trimethylphenol
- 4-(Carboxyoxy)-2,5,6-trimethylphenolate
Uniqueness
4-(Carboxyoxy)-3-ethyl-2,5,6-trimethylphenolate is unique due to the presence of both an ester group and multiple methyl groups on the phenolate ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.
Propriétés
Numéro CAS |
816456-16-3 |
|---|---|
Formule moléculaire |
C12H15O4- |
Poids moléculaire |
223.24 g/mol |
Nom IUPAC |
4-carboxyoxy-3-ethyl-2,5,6-trimethylphenolate |
InChI |
InChI=1S/C12H16O4/c1-5-9-8(4)10(13)6(2)7(3)11(9)16-12(14)15/h13H,5H2,1-4H3,(H,14,15)/p-1 |
Clé InChI |
XLHPMZGFSYGPKU-UHFFFAOYSA-M |
SMILES canonique |
CCC1=C(C(=C(C(=C1C)[O-])C)C)OC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)

![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)

![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
![[2,3,4,5,6-Pentakis(sulfomethyl)phenyl]methanesulfonic acid;dodecahydrate](/img/structure/B15157932.png)



![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2-fluorobenzonitrile](/img/structure/B15157957.png)

![2,2'-[2,5-Bis(dodecyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B15157972.png)

